molecular formula C8H3F13O2 B104517 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid CAS No. 53826-12-3

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid

Cat. No.: B104517
CAS No.: 53826-12-3
M. Wt: 378.09 g/mol
InChI Key: LRWIIEJPCFNNCZ-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid (CAS RN 53826-12-3), also known as 2H,2H-Perfluorooctanoic Acid, is a partially fluorinated carboxylic acid with the molecular formula C₈H₃F₁₃O₂. It is a white to off-white solid classified as a per- and polyfluoroalkyl substance (PFAS) . Structurally, it features 13 fluorine atoms distributed across the octanoic acid backbone, with two hydrogens retained at the α- and β-positions (C1 and C2), distinguishing it from fully fluorinated analogs like perfluorooctanoic acid (PFOA). This compound is utilized in industrial applications such as surfactants, coatings, and emulsifiers due to its hydrophobic and oleophobic properties .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWIIEJPCFNNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2COOH, C8H3F13O2
Record name 6:2 FTCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472556
Record name 2-(Perfluorohexyl)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-12-3
Record name 2-(Perfluorohexyl)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The alcohol precursor, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol (CAS 647-42-7), is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The reaction proceeds via a two-electron oxidation mechanism, converting the primary alcohol to a ketone intermediate before further oxidation to the acid.

Reaction Equation :

C6F13CH2CH2OHH2SO4CrO3C6F13CH2COOH+H2O\text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{OH} \xrightarrow[\text{H}2\text{SO}4]{\text{CrO}3} \text{C}6\text{F}{13}\text{CH}2\text{COOH} + \text{H}_2\text{O}

Optimized Parameters :

  • Temperature: 0–5°C (prevents over-oxidation)

  • Stoichiometry: 1:1.2 (alcohol:CrO₃)

  • Yield: 78–82%

Industrial-Scale Adaptations

Large-scale production replaces Jones reagent with KMnO₄ in acidic media to reduce chromium waste. This method achieves comparable yields (75–78%) but requires stringent pH control (pH 2–3).

Nucleophilic Substitution with Perfluorohexyl Iodide

Alkylation of Ethyl Acetoacetate

Perfluorohexyl iodide (C₆F₁₃I) reacts with ethyl acetoacetate in the presence of K₂CO₃, forming a fluorinated β-keto ester. Hydrolysis with HCl yields the final acid.

Reaction Equation :

C6F13I+CH3COCH2COOEtK2CO3C6F13CH2COOEtHClC6F13CH2COOH\text{C}6\text{F}{13}\text{I} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{C}6\text{F}{13}\text{CH}2\text{COOEt} \xrightarrow{\text{HCl}} \text{C}6\text{F}{13}\text{CH}2\text{COOH}

Key Data :

  • Solvent: Dimethylformamide (DMF)

  • Reaction Time: 12–16 hours

  • Yield: 68–72%

Limitations

Perfluorohexyl iodide’s commercial scarcity (≥$1,200/mol) limits this method to small-scale research.

Reductive Amination Pathway

Synthesis of Fluorous Amine Intermediate

A fluorous alcohol (C₆F₁₃CH₂CH₂OH) is converted to its tosylate derivative using TsCl, followed by azidation (NaN₃) and reduction (LiAlH₄) to yield 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylamine.

Reaction Steps :

  • Tosylation:

C6F13CH2CH2OH+TsClC6F13CH2CH2OTs\text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{OH} + \text{TsCl} \rightarrow \text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{OTs}

  • Azidation:

C6F13CH2CH2OTs+NaN3C6F13CH2CH2N3\text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{OTs} + \text{NaN}3 \rightarrow \text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{N}3

  • Reduction:

C6F13CH2CH2N3LiAlH4C6F13CH2CH2NH2\text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{N}3 \xrightarrow{\text{LiAlH}4} \text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{NH}_2

Acid Formation via Hydrolysis

The amine intermediate undergoes oxidative hydrolysis with H₂O₂ in H₂SO₄, yielding the carboxylic acid.
Yield : 45–52% (over three steps).

Direct Fluorination of Octanoic Acid Derivatives

Electrochemical Fluorination (ECF)

Octanoyl chloride is fluorinated using anhydrous HF in a Simons ECF cell at 4–6 V. This method produces a mixture of perfluorinated acids, requiring chromatography for purification.

Typical Conditions :

  • Temperature: 15–20°C

  • Current Density: 10–15 mA/cm²

  • Yield: 30–35% (pure product)

Telomerization Approach

Ethylene telomerization with C₆F₁₃I forms a perfluoroalkyl ethyl iodide, which is carboxylated via CO insertion (Pd catalyst).

Reaction :

C6F13I+CH2=CH2C6F13CH2CH2ICO, PdC6F13CH2COOH\text{C}6\text{F}{13}\text{I} + \text{CH}2=\text{CH}2 \rightarrow \text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{I} \xrightarrow{\text{CO, Pd}} \text{C}6\text{F}{13}\text{CH}_2\text{COOH}

Yield : 60–65%.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Alcohol Oxidation78–82%$$Industrial≥98%
Nucleophilic Substitution68–72%$$$$Lab-scale95–97%
Reductive Amination45–52%$$$Lab-scale90–92%
Electrochemical Fluorination30–35%$$Industrial85–88%
Telomerization60–65%$$$Pilot-scale93–95%

Chemical Reactions Analysis

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are perfluorinated carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function and stability. It can also form strong hydrogen bonds with specific amino acid residues, influencing protein-ligand interactions and enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name CAS RN Molecular Formula Fluorine Atoms Functional Group Chain Length
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid 53826-12-3 C₈H₃F₁₃O₂ 13 Carboxylic acid C8
Perfluorooctanoic acid (PFOA) 335-67-1 C₈HF₁₅O₂ 15 Carboxylic acid C8
Perfluorohexanoic acid (PFHxA) 307-24-4 C₆HF₁₁O₂ 11 Carboxylic acid C6
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic acid 27619-97-2 C₈H₅F₁₃O₃S 13 Sulfonic acid C8
  • Functional Groups : The carboxylic acid group (-COOH) differentiates it from sulfonic acid analogs (e.g., CAS 27619-97-2), which exhibit higher acidity and solubility in water .

Environmental and Toxicological Profiles

Table 2: Environmental and Health Impact Comparisons

Compound Persistence (Half-Life) Bioaccumulation Factor (BAF) EC₅₀ (Vibrio fischeri) Regulatory Status
Tridecafluorooctanoic acid Moderate* Lower than PFOA* Not reported Under review by ECHA
PFOA >50 years 10³–10⁵ 75 mg/L Restricted (Stockholm Convention)
PFHxA ~2 years 10¹–10² 120 mg/L Unrestricted
Tridecafluorooctane-1-sulphonic acid High 10²–10³ Not tested SVHC candidate
  • Toxicity: While PFOA exhibits high toxicity (EC₅₀ = 75 mg/L in Vibrio fischeri assays), tridecafluorooctanoic acid’s reduced fluorination may lower its ecological impact, though specific studies are lacking .

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid (TDFOA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its widespread environmental presence and potential biological effects. This compound is structurally related to other PFAS compounds and is often studied for its persistence in the environment and its implications for human health.

  • Molecular Formula : C8HF17O2
  • Molecular Weight : 414.08 g/mol
  • Physical State : Liquid
  • Boiling Point : Approximately 215-217 °C

Biological Activity

The biological activity of TDFOA is primarily associated with its interactions at the cellular level and its potential toxicological effects. Research indicates that TDFOA can influence various biological systems through multiple mechanisms:

  • Endocrine Disruption : TDFOA has been shown to interfere with hormonal signaling pathways. Studies suggest that PFAS can bind to hormone receptors and disrupt normal endocrine functions.
  • Cytotoxicity : Research has demonstrated that TDFOA exhibits cytotoxic effects in various cell lines. It can induce oxidative stress and apoptosis in human liver cells (HepG2) at certain concentrations .
  • Immune System Impact : There is evidence that TDFOA can modulate immune responses. For instance, exposure to PFAS has been linked to altered immune function in animal models, suggesting potential implications for human health .
  • Reproductive Toxicity : Animal studies have indicated that exposure to TDFOA may lead to reproductive toxicity. Effects observed include changes in reproductive hormone levels and alterations in fetal development .

Case Studies

Several studies have investigated the biological effects of TDFOA:

  • Study 1 : A study conducted on mice exposed to varying concentrations of TDFOA found significant alterations in liver function markers and increased oxidative stress indicators compared to control groups .
  • Study 2 : In vitro studies using human immune cells demonstrated that TDFOA exposure led to reduced cytokine production following stimulation with lipopolysaccharides (LPS), indicating potential immunosuppressive effects .

Data Table: Summary of Biological Effects

Biological EffectObserved OutcomeReference
Endocrine DisruptionAltered hormone receptor binding
CytotoxicityInduction of apoptosis in HepG2 cells
Immune System ModulationReduced cytokine response
Reproductive ToxicityChanges in hormone levels

Environmental Persistence and Human Exposure

TDFOA is persistent in the environment due to its chemical stability and resistance to degradation. It has been detected in various environmental matrices including water sources and wildlife. Human exposure primarily occurs through contaminated drinking water and food sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid

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